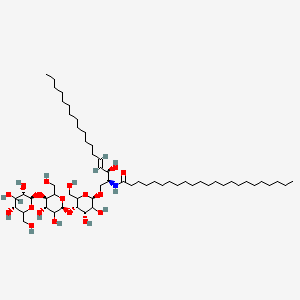

N-TRicosanoyl ceramide trihexoside

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYBODBPUDJGN-SLJKBHQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111NO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of N-Tricosanoyl Ceramide Trihexoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, a glycosphingolipid belonging to the globo-series, is a molecule of significant interest in biomedical research. Its core structure consists of a ceramide lipid anchor, characterized by a sphingosine (B13886) backbone N-acylated with a very-long-chain fatty acid (tricosanoic acid, C23:0), and a trisaccharide headgroup (galactose-α1,4-galactose-β1,4-glucose). This molecule, also known as C23 Globotriaosylceramide (Gb3), plays roles in various cellular processes and is implicated in the pathology of certain diseases. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, experimental protocols for its synthesis and analysis, and a summary of relevant quantitative data.

Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that occurs in two main cellular compartments: the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be conceptually divided into two major stages: the synthesis of the N-Tricosanoyl ceramide backbone and the subsequent glycosylation to form the trihexoside.

Synthesis of N-Tricosanoyl Ceramide in the Endoplasmic Reticulum

The initial and rate-limiting step in the de novo synthesis of ceramides (B1148491) is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketosphinganine. This is followed by a reduction to sphinganine (B43673) by 3-ketosphinganine reductase .

The crucial step for the formation of N-Tricosanoyl ceramide is the N-acylation of the sphingoid base with tricosanoyl-CoA. This reaction is catalyzed by a family of ceramide synthases (CerS) , each exhibiting specificity for fatty acyl-CoAs of different chain lengths. For the incorporation of very-long-chain fatty acids such as tricosanoic acid (C23:0), Ceramide Synthase 2 (CerS2) is the key enzyme. CerS2 displays a preference for very-long-chain acyl-CoAs, typically in the range of C22-C26. The final step in ceramide formation is the desaturation of the sphinganine backbone by dihydroceramide desaturase to introduce a double bond, yielding N-Tricosanoyl ceramide.

Glycosylation in the Golgi Apparatus

Following its synthesis in the ER, N-Tricosanoyl ceramide is transported to the Golgi apparatus for sequential glycosylation.

-

Formation of Glucosylceramide: The first glycosylation step is catalyzed by glucosylceramide synthase (GCS) , which transfers a glucose molecule from UDP-glucose to the primary hydroxyl group of ceramide, forming N-Tricosanoyl glucosylceramide.

-

Formation of Lactosylceramide (B164483): Next, lactosylceramide synthase (β-1,4-galactosyltransferase 5, β4Gal-T5) adds a galactose residue from UDP-galactose in a β-1,4 linkage to the glucose of glucosylceramide, resulting in the formation of N-Tricosanoyl lactosylceramide.

-

Formation of Ceramide Trihexoside (Gb3): The final step is the addition of a terminal α-1,4-linked galactose to lactosylceramide, catalyzed by globotriaosylceramide synthase (α-1,4-galactosyltransferase, A4GALT or Gb3 synthase) . This enzyme utilizes UDP-galactose as the sugar donor to complete the synthesis of this compound (Gb3).

Signaling Pathway Diagram

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol is adapted from established methods for assaying ceramide synthase activity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Materials:

-

Cell or tissue lysates containing CerS2

-

Sphinganine (substrate)

-

Tricosanoyl-CoA (substrate)

-

Assay buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl, 2 mM MgCl2, and 0.5 mM DTT

-

C17:0 ceramide (internal standard)

-

Chloroform/methanol (1:2, v/v)

-

LC-MS/MS system

b. Protocol:

-

Prepare cell or tissue lysates by homogenization in a suitable buffer and determine protein concentration.

-

In a microcentrifuge tube, combine 50 µg of lysate protein with sphinganine (final concentration 20 µM) and tricosanoyl-CoA (final concentration 50 µM) in the assay buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 600 µL of chloroform/methanol (1:2, v/v) and the C17:0 ceramide internal standard.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of N-Tricosanoyl ceramide produced by comparing its peak area to that of the internal standard.

In Vitro Globotriaosylceramide (Gb3) Synthase Activity Assay

This protocol is based on methods for measuring glycosyltransferase activity.

a. Materials:

-

Membrane fraction from cells or tissues expressing Gb3 synthase (A4GALT)

-

N-Tricosanoyl lactosylceramide (acceptor substrate)

-

UDP-[14C]-Galactose (donor substrate, radiolabeled)

-

Reaction buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2 and 0.2% Triton X-100

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates and developing solvent

b. Protocol:

-

Prepare membrane fractions from cells or tissues by differential centrifugation.

-

In a reaction tube, combine 50 µg of membrane protein with N-Tricosanoyl lactosylceramide (50 µM) and UDP-[14C]-Galactose (0.1 µCi) in the reaction buffer.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Extract the lipids and wash the organic phase with water to remove unincorporated UDP-[14C]-Galactose.

-

Dry the organic phase and reconstitute in a small volume of chloroform/methanol.

-

Spot the lipid extract on a TLC plate and develop using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

-

Visualize the radiolabeled product by autoradiography or quantify by scraping the corresponding spot and measuring radioactivity using a scintillation counter.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and analysis.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively available in the literature. The following tables provide representative kinetic parameters for the key enzymes involved, based on studies with similar very-long-chain substrates. These values should be considered as estimates, and specific determination for tricosanoyl substrates would require dedicated experimental work.

Table 1: Representative Kinetic Parameters for Ceramide Synthase 2 (CerS2)

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Cell/Tissue Source | Reference |

| Sphinganine | 2 - 10 | Not reported | Mammalian cell lines | [1] |

| C22:0-CoA | Not reported | Not reported | Mouse liver | [2] |

| C24:0-CoA | Not reported | Not reported | Mouse liver | [2] |

Table 2: Representative Kinetic Parameters for Globotriaosylceramide (Gb3) Synthase (A4GALT)

| Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Enzyme Source | Reference |

| Lactosylceramide | 50 - 150 | Not reported | Recombinant human enzyme | [3] |

| UDP-Galactose | 20 - 100 | Not reported | Recombinant human enzyme | [3] |

Note: The provided Km and Vmax values are approximate ranges derived from studies on CerS2 with other very-long-chain acyl-CoAs and on Gb3 synthase with general lactosylceramide. Specific kinetic data for N-Tricosanoyl substrates are scarce in publicly available literature.

Conclusion

The synthesis of this compound is a well-defined enzymatic pathway involving the coordinated action of enzymes in the endoplasmic reticulum and Golgi apparatus. The specificity for the tricosanoyl fatty acid chain is primarily determined by Ceramide Synthase 2. The experimental protocols outlined in this guide provide a framework for the in vitro synthesis and analysis of this complex glycosphingolipid. Further research is warranted to elucidate the specific kinetic parameters of the involved enzymes with N-Tricosanoyl substrates and to fully understand the biological roles of this particular molecular species.

References

biological function of N-TRicosanoyl ceramide trihexoside in cells

An In-depth Technical Guide on the Biological Function of N-Tricosanoyl Ceramide Trihexoside in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specific isoform of the glycosphingolipid globotriaosylceramide (Gb3), characterized by a ceramide backbone linked to a trisaccharide (galactose-α1,4-galactose-β1,4-glucose) and featuring a 23-carbon saturated fatty acid (tricosanoic acid) in its acyl chain.[1] As a member of the glycosphingolipid (GSL) family, it is an integral component of the cell membrane, where it participates in a variety of cellular processes, including signal transduction, cell adhesion, and recognition.[2][3] This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its role in cellular signaling, its importance in disease, and the experimental methodologies used for its study.

Core Biological Functions

The biological significance of this compound is multifaceted, stemming from its structural properties and its localization within specialized membrane domains.

Receptor for Pathogens and Toxins

Ceramide trihexoside (Gb3) is a well-established receptor for several bacterial toxins and viruses. The most notable of these is the Shiga toxin family (Stx1 and Stx2), produced by enterohemorrhagic Escherichia coli, and Verotoxin from E. coli O157:H7.[4][5] The binding of these toxins to Gb3 is a critical first step in their internalization, leading to subsequent cytotoxicity.[4] Additionally, Gb3 has been identified as a receptor for the HIV-1 envelope glycoprotein, gp120.[4]

The length of the fatty acid chain of Gb3 plays a crucial role in modulating its receptor function. Studies have shown that the fatty acid composition of Gb3 within membrane microdomains can selectively regulate the binding of ligands. For instance, the binding of Verotoxin 1 (VT1) and HIV-1 gp120 to Gb3 is dependent on the fatty acid isoform.[4] This suggests that the N-tricosanoyl chain of this specific ceramide trihexoside isoform contributes to the conformational presentation of the carbohydrate headgroup, thereby influencing ligand recognition and binding affinity.

Role in Cellular Signaling and Lipid Rafts

Glycosphingolipids like this compound are not randomly distributed within the cell membrane but are instead concentrated in specialized microdomains known as lipid rafts.[6][7][8] These rafts are enriched in cholesterol and sphingolipids and function as platforms for the assembly of signaling molecules, facilitating efficient signal transduction.[6]

The long acyl chain of this compound is thought to contribute to the stability and organization of these lipid rafts.[4][9] Ceramide, the core component of Gb3, has been shown to displace cholesterol from lipid rafts, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[10][11] This reorganization of membrane microdomains can have profound effects on cellular signaling by bringing receptors and their downstream effectors into close proximity.

While specific signaling pathways directly initiated by this compound are not fully elucidated, its role in modulating membrane organization points to its involvement in regulating the function of various receptor proteins and signaling complexes that reside in lipid rafts.

Involvement in Fabry Disease

The pathological significance of ceramide trihexoside is most evident in Fabry disease, a rare X-linked lysosomal storage disorder.[12][13] This disease is caused by a deficiency of the enzyme α-galactosidase A, which is responsible for the catabolism of Gb3.[5][14] As a result, Gb3, including the N-tricosanoyl isoform, accumulates in the lysosomes of various cells, particularly in the vascular endothelium, leading to progressive kidney failure, cardiac disease, and cerebrovascular events.[3][12][13] The measurement of ceramide trihexoside in plasma and tissues is a key biomarker for the diagnosis and monitoring of Fabry disease.[15]

Quantitative Data

The following tables summarize key quantitative data related to the analysis and function of ceramide trihexoside.

| Parameter | Value | Reference |

| Analytical Performance (LC/MS/MS) | ||

| Linear Range (Ceramide) | 0.6 to 9 µg/mL | [14] |

| Intra-assay CV (Ceramide) | <10% (1.2-9 µg/mL), <25% (<1.2 µg/mL) | [14] |

| Linear Range (Gb3) | 0.05-3 µg/mL | [14] |

| Intra-assay CV (Gb3) | <10% (0.4-3 µg/mL), <25% (<0.4 µg/mL) | [14] |

| Biological Concentrations | ||

| Gb3 in Rabbit Microvillus | 0.02 to 16.2 pmol/µg protein | [15] |

| Binding Affinity | ||

| Shiga Toxin to Gb3 | Nanomolar affinities | [13][16] |

| ED50 (Protein Synthesis Inhibition) | ~10⁻¹¹ M | [13][16] |

CV: Coefficient of Variation; ED50: Half-maximal effective concentration

Experimental Protocols

A variety of advanced techniques are employed to study the biological function of this compound.

Analysis and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method for the quantification of different isoforms of ceramide trihexoside in biological samples such as plasma and dried blood spots.[5][14] The method typically involves lipid extraction, chromatographic separation of the different lipid species, and their detection and quantification by mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can also be used for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside in plasma.[17] This method often involves deacylation of the lipids followed by derivatization to allow for fluorescent detection.

Investigation of Protein-Lipid Interactions

Bifunctional Glycosphingolipid Probes: To identify proteins that interact with Gb3 in live cells, bifunctional probes can be synthesized. These probes contain a photoreactive diazirine group within the lipid moiety that can be crosslinked to interacting proteins upon photoactivation, and a clickable alkyne group in the glycan headgroup for the subsequent attachment of an affinity tag for pulldown and identification of the crosslinked proteins.[2][12]

Catch-and-Release Electrospray Ionization Mass Spectrometry (CaR-ESI-MS): This technique allows for the identification of specific interactions between proteins and GSLs incorporated into nanodiscs.[18][19][20] The nanodiscs mimic a native membrane environment. The protein of interest is allowed to bind to the GSL-containing nanodiscs, and the complex is then analyzed by mass spectrometry to identify the specific lipid-protein interaction.

Isothermal Titration Calorimetry (ITC) and Enzyme-Linked Immunosorbent Assay (ELISA): These methods are used to quantify the binding affinity between Gb3 and its protein ligands, such as Shiga toxin.[13][16] ITC directly measures the heat change upon binding, while ELISA relies on antibody-based detection of the bound ligand.

Signaling Pathways and Experimental Workflows

Shiga Toxin Internalization Pathway

Caption: Shiga toxin binding to Gb3 and subsequent retrograde trafficking.

Experimental Workflow for Identifying Gb3-Interacting Proteins

Caption: Workflow for identifying Gb3-interacting proteins using bifunctional probes.

Logical Relationship in Fabry Disease Pathogenesis

Caption: Pathogenic cascade of Fabry disease.

Conclusion

This compound is a biologically significant glycosphingolipid whose function extends beyond being a simple structural component of the cell membrane. Its role as a receptor for pathogens, its involvement in the organization of membrane signaling platforms, and its central role in the pathology of Fabry disease make it a molecule of considerable interest to researchers and drug development professionals. The specific length of the N-tricosanoyl fatty acid chain is a key determinant of its function, particularly in mediating protein-lipid interactions within the context of lipid rafts. Future research aimed at elucidating the specific signaling pathways modulated by different isoforms of ceramide trihexoside will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bifunctional glycosphingolipid (GSL) probes to investigate GSL-interacting proteins in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid-dependent globotriaosyl ceramide receptor function in detergent resistant model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 6. Lipid raft - Wikipedia [en.wikipedia.org]

- 7. Lipid rafts, ceramide and molecular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Localization to lipid rafts correlates with increased function of the Gal/GalNAc lectin in the human protozoan parasite, Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Significance of glycosphingolipid fatty acid chain length on membrane microdomain-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bifunctional glycosphingolipid (GSL) probes to investigate GSL-interacting proteins in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of the rabbit intestinal glycolipid receptor for Shiga toxin. Further evidence for the developmental regulation of globotriaosylceramide in microvillus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein-glycosphingolipid interactions revealed using catch-and-release mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Tricosanoyl Ceramide Trihexoside Metabolism in Lysosomal Storage Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of ceramide trihexoside, with a focus on its N-tricosanoyl isoform, and its central role in the pathophysiology of Fabry disease, a lysosomal storage disorder. The document details the metabolic pathways, the enzymatic defect leading to substrate accumulation, and the resulting clinical manifestations. It presents quantitative data on the accumulation of various isoforms of ceramide trihexoside in affected individuals, offers detailed experimental protocols for their quantification and for relevant enzyme activity assays, and includes visualizations of key pathways and workflows to support research and drug development efforts in this field.

Introduction to N-Tricosanoyl Ceramide Trihexoside and Lysosomal Storage Diseases

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in critical cellular processes such as signal transduction and cell recognition.[1] Their catabolism occurs primarily within the lysosomes, cellular organelles responsible for the degradation and recycling of macromolecules.[2][3] Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of a specific lysosomal enzyme.[4] This deficiency leads to the progressive accumulation of undigested or partially digested substrates within the lysosomes, resulting in cellular damage and multi-systemic disease.[4][5][6]

Ceramide trihexoside, also known as globotriaosylceramide (Gb3), is a neutral glycosphingolipid that serves as an intermediate in the GSL metabolic pathway. Its structure consists of a ceramide backbone (composed of a sphingosine (B13886) and a fatty acid) linked to a trisaccharide chain (galactose-α1,4-galactose-β1,4-glucose). This compound is a specific isoform of Gb3 where the fatty acid component is tricosanoic acid (C23:0). While a wide variety of Gb3 isoforms exist, differing in their fatty acid chain length and saturation, the accumulation of Gb3 is the hallmark of Fabry disease .[2][7]

Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[2][5] This enzymatic defect prevents the cleavage of the terminal α-galactosyl moiety from Gb3, leading to its systemic accumulation in the lysosomes of various cells, including endothelial, renal, and cardiac cells.[5][8][9] This progressive accumulation is the primary pathogenic event driving the clinical manifestations of the disease, which include kidney failure, heart disease, and strokes.[2][5] While other LSDs like Gaucher and Krabbe disease involve the accumulation of different GSLs (glucosylceramide and galactosylceramide, respectively), Fabry disease is uniquely defined by the storage of Gb3.[7][10][11]

Metabolism of Ceramide Trihexoside (Gb3)

The metabolism of Gb3 is a balance between its synthesis and degradation.

2.1. Biosynthesis Pathway

The synthesis of Gb3 begins with the formation of ceramide in the endoplasmic reticulum. Ceramide is then transported to the Golgi apparatus, where a series of glycosyltransferases sequentially add sugar moieties.

-

Glucosylceramide Synthase (GCS) adds a glucose molecule to ceramide, forming glucosylceramide (GlcCer).

-

Lactosylceramide (B164483) Synthase (LCS) adds a galactose molecule to GlcCer, forming lactosylceramide (LacCer).

-

Gb3 Synthase (α-1,4-galactosyltransferase) adds a final α-linked galactose to LacCer, completing the synthesis of Gb3.

Gb3 is then transported to the plasma membrane, where it functions as a component of lipid rafts.

2.2. Degradation Pathway and the Defect in Fabry Disease

The catabolism of Gb3 occurs in the lysosome. Through endocytosis, Gb3 is delivered to the lysosome for degradation by specific hydrolases.

-

α-Galactosidase A (α-Gal A) , the enzyme deficient in Fabry disease, cleaves the terminal α-galactose from Gb3, converting it back to lactosylceramide.

-

β-Galactosidase then removes the next galactose residue from LacCer to yield glucosylceramide.

-

Glucocerebrosidase (GBA) , the enzyme deficient in Gaucher disease, hydrolyzes GlcCer to glucose and ceramide.

-

Finally, Acid Ceramidase breaks down ceramide into sphingosine and a free fatty acid.

In Fabry disease, the deficiency of α-Gal A disrupts this pathway at the first step, leading to the massive accumulation of Gb3 within the lysosomes.

The following diagram illustrates the specific enzymatic block in Fabry disease.

Quantitative Data on Gb3 Accumulation

The deficiency of α-Gal A leads to a significant increase in the concentration of total Gb3 and its various fatty acid isoforms in biological fluids and tissues of Fabry patients. While specific quantitative data for the N-tricosanoyl (C23:0) isoform is not prominently available in the literature, analysis of urinary and plasma Gb3 profiles reveals the accumulation of several major isoforms.

The table below summarizes representative data on urinary Gb3 concentrations in Fabry patients compared to healthy controls.

| Analyte | Classic Fabry Men (μg/mg creatinine) | Later-Onset Fabry Men (μg/mg creatinine) | Fabry Women (μg/mg creatinine) | Healthy Controls (μg/mg creatinine) | Reference |

| Total Urinary Gb3 | 5.04 ± 2.69 | 0.59 ± 0.30 | 0.47 ± 0.42 | <0.05 | [12] |

| Total Urinary Gb3 | 1.56 ± 1.05 | 0.81 ± 1.11 | 0.23 ± 0.24 | 0.03 ± 0.03 |

Values are presented as mean ± standard deviation.

High urinary excretion is particularly noted for Gb3 isoforms with C22:0, C24:1, and C24:0 fatty acid chains in patients with Fabry disease.[12]

Experimental Protocols

Accurate quantification of Gb3 and measurement of α-Gal A activity are crucial for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.

4.1. Quantification of Ceramide Trihexoside (Gb3) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 isoforms in biological matrices like plasma and urine.

Objective: To quantify total Gb3 and its major isoforms.

Principle: Gb3 is extracted from the biological sample, separated from other lipids via liquid chromatography, and then ionized and fragmented in a mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or urine, add an internal standard (e.g., C17:0-Gb3).

-

Add 1 mL of a chloroform/methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume of mobile phase for injection (e.g., 100 µL of methanol).

-

-

Liquid Chromatography (LC):

-

Column: A C18 or C4 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different Gb3 isoforms.

-

Flow Rate: Typically 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor ions ([M+H]+) and their corresponding fragment ions for each Gb3 isoform and the internal standard. For example, a common transition for a major Gb3 isoform is m/z 1137.3 > 264.3.

-

Data Analysis: The concentration of each Gb3 isoform is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Gb3 standards.

-

4.2. α-Galactosidase A (α-Gal A) Enzyme Activity Assay

Measuring α-Gal A enzyme activity is the primary method for diagnosing Fabry disease. Assays typically use a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by the enzyme.

Objective: To determine the activity of the α-Gal A enzyme in patient samples (e.g., dried blood spots, leukocytes, plasma, or fibroblasts).

Principle: The assay uses a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal). α-Gal A cleaves this substrate to release galactose and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the enzyme's activity and is measured using a fluorometer.

Methodology:

-

Sample Preparation:

-

Leukocytes/Fibroblasts: Homogenize pelleted cells in an ice-cold assay buffer (e.g., citrate/phosphate buffer, pH 4.6). Centrifuge to pellet cell debris and collect the supernatant (lysate) containing the lysosomal enzymes.

-

Dried Blood Spots (DBS): Punch out a small disc from the DBS card and place it into a well of a microplate.

-

Plasma: Can be used directly, though leukocyte preparations are often preferred for diagnostic accuracy.

-

-

Assay Reaction:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the sample lysate or plasma. For DBS, the disc is already in the well.

-

Prepare a standard curve using known concentrations of 4-MU.

-

Initiate the reaction by adding the 4-MU-α-Gal substrate solution prepared in the assay buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.

-

-

Stopping the Reaction and Measurement:

-

Stop the enzymatic reaction by adding a high-pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7). This also enhances the fluorescence of the 4-MU product.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

-

-

Calculation of Enzyme Activity:

-

Subtract the background fluorescence from all readings.

-

Use the 4-MU standard curve to determine the amount of product formed in each sample well.

-

Calculate the enzyme activity, typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein (nmol/hr/mg protein).

-

Conclusion and Future Directions

This compound is one of a multitude of Gb3 isoforms that accumulate in Fabry disease due to deficient α-galactosidase A activity. The systemic storage of these glycosphingolipids is the central pathogenic mechanism driving this debilitating disorder. The precise quantification of Gb3 isoforms by LC-MS/MS and the measurement of α-Gal A activity are indispensable tools for the diagnosis and management of Fabry disease.

Future research should focus on elucidating the specific roles of different Gb3 isoforms, including rare ones like the N-tricosanoyl variant, in the pathophysiology of organ-specific damage. A deeper understanding of the downstream cellular consequences of Gb3 accumulation, such as inflammation, apoptosis, and fibrosis, will be critical for the development of novel therapeutic strategies beyond enzyme replacement. These may include substrate reduction therapies, pharmacological chaperones, and gene therapy, all of which aim to correct the fundamental metabolic defect in this and other lysosomal storage diseases.

References

- 1. You are being redirected... [fabrydisease.org]

- 2. youtube.com [youtube.com]

- 3. Lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The role of ceramide trihexoside (globotriaosylceramide) in the diagnosis and follow-up of the efficacy of treatment of Fabry disease: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cellular and tissue localization of globotriaosylceramide in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of globotriaosylceramide (Gb3) isoforms/analogs in unfractionated leukocytes, B lymphocytes and monocytes from Fabry patients using ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Degradation of N-Tricosanoyl Ceramide Trihexoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, a glycosphingolipid, plays a crucial role in cellular function. Its degradation is a critical metabolic process, and defects within this pathway are implicated in serious human diseases. This technical guide provides a comprehensive overview of the enzymes involved in the catabolism of this compound, detailing their kinetic properties, optimal conditions, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders, sphingolipid metabolism, and therapeutic development.

The Degradation Pathway of this compound

The breakdown of this compound, also known as globotriaosylceramide (Gb3), is a stepwise process that occurs within the lysosome. This pathway involves the sequential removal of sugar moieties by specific glycosidases, followed by the cleavage of the ceramide backbone. A deficiency in the initial enzyme of this pathway leads to the lysosomal storage disorder known as Fabry disease.[1][2][3][4][5]

The enzymatic cascade is as follows:

-

Alpha-Galactosidase A (α-GAL A) : This enzyme initiates the degradation by hydrolyzing the terminal α-galactosyl residue from ceramide trihexoside.[6][7][8] The products of this reaction are lactosylceramide (B164483) and a molecule of galactose.[9]

-

Beta-Galactosidase (β-GAL) : The resulting lactosylceramide is then a substrate for beta-galactosidase, which cleaves the terminal β-galactosyl residue. This step yields glucosylceramide (also known as glucocerebroside) and another molecule of galactose. Evidence suggests the existence of distinct lactosylceramide-cleaving enzymes.[1]

-

Glucocerebrosidase (GCase) : Glucosylceramide is subsequently hydrolyzed by glucocerebrosidase (acid β-glucosidase), which removes the final glucose moiety.[10][11] This reaction produces ceramide and a molecule of glucose.

-

Acid Ceramidase (AC) : The final step in the degradation of the sphingolipid backbone is the hydrolysis of ceramide by acid ceramidase. This enzyme cleaves the amide bond, releasing a fatty acid (in this case, tricosanoic acid) and a sphingosine (B13886) molecule.

Signaling Pathway Diagram

Caption: Degradation pathway of this compound.

Enzyme Characteristics and Quantitative Data

The efficiency and specificity of the degradation pathway are determined by the kinetic parameters and optimal operating conditions of the involved enzymes.

Table 1: Kinetic Parameters of Key Degradation Enzymes

| Enzyme | Substrate | Km | Vmax | Source |

| Alpha-Galactosidase A | p-Nitrophenyl-α-D-galactopyranoside | 0.20 mM | Not specified | [12] |

| Alpha-Galactosidase A | 4-methylumbelliferyl-α-D-galactopyranoside | 0.17 mM | Not specified | [13] |

| Alpha-Galactosidase A | Raffinose | 3.66 mM | Not specified | [12] |

| Glucocerebrosidase | p-Nitrophenyl-β-D-glucopyranoside (PNPG) | 12.6 mM | 333 U/mg | [4][5] |

| Glucocerebrosidase | Glucosylceramide | 108 µM | Not specified | [3] |

Table 2: Optimal Conditions for Enzyme Activity

| Enzyme | Optimal pH | Optimal Temperature (°C) |

| Alpha-Galactosidase A | 4.0 - 6.0 | 37 - 60 |

| Glucocerebrosidase | 5.0 - 5.5 | 37 |

Note: Kinetic parameters and optimal conditions can vary depending on the substrate, buffer composition, and experimental setup.

Experimental Protocols

Accurate measurement of enzyme activity is crucial for diagnosing diseases like Fabry disease and for evaluating the efficacy of potential therapeutics. Below are detailed methodologies for assaying the activity of the key enzymes in the degradation pathway.

Protocol 1: Fluorometric Assay for Alpha-Galactosidase A Activity

This protocol is adapted from commercially available assay kits and provides a sensitive method for measuring α-GAL A activity.[2][14]

Materials:

-

α-GAL Assay Buffer

-

α-GAL Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)

-

α-GAL Stop Buffer

-

4-Methylumbelliferone (4-MU) Standard

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 360/445 nm)

-

Cell lysates or purified enzyme samples

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-MU standard in α-GAL Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

-

Add 50 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Sample Preparation:

-

Thaw cell lysates or purified enzyme samples on ice.

-

Dilute samples to the desired concentration in ice-cold α-GAL Assay Buffer.

-

Add 10-50 µL of each sample to separate wells.

-

For a background control, use assay buffer instead of the sample.

-

-

Reaction Initiation:

-

Prepare a substrate solution by diluting the α-GAL substrate in the assay buffer according to the manufacturer's instructions.

-

Add 50 µL of the substrate solution to each well containing the samples and background control.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.

-

-

Reaction Termination:

-

Add 100 µL of α-GAL Stop Buffer to each well to stop the enzymatic reaction.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 445 nm.

-

-

Calculation:

-

Subtract the background control fluorescence from all readings.

-

Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.

-

Calculate the α-GAL A activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Experimental Workflow Diagram

Caption: Workflow for the fluorometric assay of Alpha-Galactosidase A activity.

Protocol 2: Glucocerebrosidase Activity Assay Using a Natural Substrate

This protocol describes a method for measuring GCase activity using its natural substrate, glucosylceramide, coupled with a fluorometric detection system.[3]

Materials:

-

Recombinant glucocerebrosidase or cell lysates

-

Glucosylceramide substrate

-

Glucose oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 570/610 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the Amplex Red reagent, glucose oxidase, and HRP in the assay buffer.

-

-

Sample and Substrate Addition:

-

Add the enzyme sample (purified GCase or cell lysate) to the wells of the microplate.

-

Add the glucosylceramide substrate to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes). During this time, GCase will hydrolyze glucosylceramide to glucose and ceramide.

-

-

Detection:

-

The glucose produced is then oxidized by glucose oxidase to produce hydrogen peroxide (H₂O₂).

-

H₂O₂ reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of approximately 570 nm and an emission wavelength of approximately 610 nm.

-

-

Calculation:

-

The fluorescence intensity is directly proportional to the amount of glucose produced, which in turn reflects the GCase activity. A standard curve using known concentrations of glucose can be used for quantification.

-

Conclusion

The enzymatic degradation of this compound is a fundamental cellular process with significant implications for human health. A thorough understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for advancing research and developing effective therapies for related disorders. This technical guide provides a solid foundation of this knowledge, offering valuable insights and practical protocols for professionals in the field. Further research into the specific kinetics of these enzymes with their endogenous substrates and the development of more sophisticated assay methodologies will continue to enhance our understanding and therapeutic capabilities.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SensoLyte® Blue Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 10. researchgate.net [researchgate.net]

- 11. Lactosylceramide beta-galactosidase in human sphingolipidoses. Evidence for two genetically distinct enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acid Ceramidase Protects Against Hepatic Ischemia/Reperfusion Injury by Modulating Sphingolipid Metabolism and Reducing Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 14. novusbio.com [novusbio.com]

N-Tricosanoyl Ceramide Trihexoside: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the structure, function, and pathological significance of a key cell membrane glycosphingolipid.

Introduction

N-Tricosanoyl ceramide trihexoside, a specific form of globotriaosylceramide (Gb3), is a neutral glycosphingolipid and an integral component of the outer leaflet of plasma membranes in various mammalian cells. This complex lipid, consisting of a ceramide backbone linked to a trisaccharide, plays a crucial role in a multitude of cellular processes, ranging from signal transduction to cell adhesion. Its significance is underscored by its involvement in the pathogenesis of Fabry disease, a lysosomal storage disorder, and its function as a cellular receptor for bacterial toxins, most notably Shiga toxin. This technical guide provides a comprehensive overview of this compound, focusing on its structure, biophysical properties, biosynthesis, and its multifaceted roles in both physiological and pathological contexts. Detailed experimental protocols for its study and visualization of key signaling pathways are included to facilitate further research and therapeutic development.

Structure and Physicochemical Properties

This compound is an amphipathic molecule with a hydrophobic ceramide portion embedded in the lipid bilayer and a hydrophilic trisaccharide headgroup extending into the extracellular space. The ceramide core is composed of a sphingosine (B13886) base N-acylated with a 23-carbon saturated fatty acid, tricosanoic acid. The carbohydrate moiety is a trisaccharide with the sequence galactose-α(1→4)-galactose-β(1→4)-glucose, which is attached to the primary hydroxyl group of the sphingosine.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C59H111NO18 | [1] |

| Molecular Weight | 1122.5 g/mol | [2] |

| Solubility | Soluble in DMSO, hot methanol (B129727), and chloroform (B151607)/methanol (2:1) | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | -20°C | [1] |

Role in Cell Membranes

This compound is not uniformly distributed within the cell membrane but is enriched in specific microdomains known as lipid rafts. These are dynamic, ordered membrane regions rich in cholesterol and sphingolipids that serve as platforms for signal transduction and protein sorting. The long, saturated tricosanoyl acyl chain of this Gb3 species is thought to favor its partitioning into these ordered domains. Within lipid rafts, Gb3 can modulate membrane fluidity and curvature and interact with various signaling proteins, influencing their activity.

Biosynthesis and Metabolism of Globotriaosylceramide

The synthesis of Gb3 is a stepwise process that occurs primarily in the Golgi apparatus, while its degradation takes place in the lysosomes.

Biosynthesis Pathway

-

Ceramide Synthesis: The process begins in the endoplasmic reticulum with the synthesis of the ceramide backbone.

-

Glucosylceramide Formation: Ceramide is transported to the Golgi apparatus, where glucosylceramide synthase (GCS) adds a glucose molecule.

-

Lactosylceramide (B164483) Synthesis: Lactosylceramide synthase then adds a galactose molecule to glucosylceramide, forming lactosylceramide.

-

Globotriaosylceramide Synthesis: Finally, α-1,4-galactosyltransferase (Gb3 synthase) adds the terminal α-1,4-linked galactose to lactosylceramide to form Gb3.[3]

Degradation Pathway

Gb3 is degraded in the lysosome by the enzyme α-galactosidase A (α-Gal A), which hydrolyzes the terminal α-galactosyl residue.[4] A deficiency in this enzyme leads to the accumulation of Gb3, the hallmark of Fabry disease.[5]

Biosynthesis and degradation of Gb3.

Associated Pathologies

Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A.[5] This results in the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, including the kidneys, heart, and nervous system.[6][7] The accumulation of these lipids is believed to trigger a cascade of cellular events, including inflammation, fibrosis, and apoptosis, leading to the clinical manifestations of the disease.[7] Lyso-Gb3, in particular, is considered a key mediator of pathology, with plasma levels showing a closer association with disease severity than Gb3.[6]

Table 2: Plasma Concentrations of Gb3 and Lyso-Gb3 in Fabry Disease

| Analyte | Patient Group | Concentration Range | References |

| Gb3 | Healthy Controls | < 4 mg/L | [8] |

| Gb3 | Fabry Patients (Male) | Significantly increased | [8] |

| Gb3 | Fabry Patients (Female) | Significantly increased | [8] |

| Lyso-Gb3 | Healthy Controls | < 0.9 ng/mL | [6] |

| Lyso-Gb3 | Mild Fabry Disease | 20 ng/mL | [6] |

| Lyso-Gb3 | Classical Fabry Disease | up to 320 ng/mL | [6] |

Shiga Toxin-Mediated Diseases

Gb3 serves as the primary receptor for Shiga toxin (Stx) and Shiga-like toxins produced by certain strains of Escherichia coli.[9] The B subunit of the toxin binds with high affinity to the carbohydrate portion of Gb3 on the surface of host cells, particularly in the kidneys and central nervous system.[9] This binding initiates the endocytosis of the toxin and its subsequent retrograde transport to the endoplasmic reticulum, where the A subunit is released into the cytosol to inhibit protein synthesis, leading to cell death.[10]

Signaling Pathways

Shiga Toxin Retrograde Transport

The binding of the Shiga toxin B-subunit to multiple Gb3 molecules on the cell surface can trigger signaling cascades and induce membrane invagination, leading to the toxin's internalization. The toxin is then transported via a retrograde pathway from endosomes to the trans-Golgi network and then to the endoplasmic reticulum.

Shiga Toxin signaling and transport pathway.

Lyso-Gb3 Signaling in Fabry Disease Podocytes

In the context of Fabry disease, the accumulation of lyso-Gb3 in kidney podocytes has been shown to activate various signaling pathways that contribute to cellular injury. One such pathway involves the activation of Notch1 signaling, leading to increased expression of extracellular matrix proteins and pro-inflammatory chemokines.

Lyso-Gb3 signaling in Fabry disease.

Experimental Protocols

Extraction of Gb3 from Cultured Cells

This protocol describes a method for the extraction of total lipids, including Gb3, from cultured mammalian cells using a modified Folch method.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade, ice-cold

-

Chloroform, HPLC grade

-

Deionized water

-

Cell scraper

-

Conical tubes (15 mL and 50 mL)

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas evaporator or vacuum concentrator

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Harvest cells by scraping in a minimal volume of ice-cold PBS and transfer to a 15 mL conical tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in 0.8 mL of ice-cold deionized water.

-

Transfer the cell suspension to a glass centrifuge tube.

-

Add 2 mL of ice-cold methanol and 1 mL of chloroform.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add an additional 1 mL of chloroform and 1 mL of deionized water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Store the dried lipid extract at -20°C until further analysis.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of specific Gb3 isoforms, including this compound, using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Materials:

-

Dried lipid extract (from Protocol 1)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Internal standard (e.g., a non-endogenous C17-Gb3)

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v). Add a known amount of the internal standard.

-

Chromatographic Separation:

-

Inject a specific volume of the reconstituted sample onto the C18 column.

-

Perform a gradient elution to separate the different lipid species. A typical gradient might be:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Return to 30% B

-

21-25 min: Re-equilibration at 30% B

-

-

The flow rate is typically maintained at 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and the internal standard. The MRM transitions will be specific for the precursor and product ions of each analyte. For this compound, the precursor ion would be the [M+H]+ or [M+Na]+ adduct, and a characteristic fragment ion would be monitored.

-

-

Quantification: Create a calibration curve using known concentrations of a purified this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

α-Galactosidase A Activity Assay

This protocol describes a fluorometric assay to measure the activity of α-galactosidase A in cell lysates using a synthetic substrate.

Materials:

-

Cell lysate

-

4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), substrate

-

Citrate-phosphate buffer (pH 4.6)

-

Glycine-carbonate buffer (pH 10.7), stop solution

-

Fluorometer

Procedure:

-

Prepare cell lysates by sonication or freeze-thawing in a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

-

Prepare a substrate solution of 4-MUG in citrate-phosphate buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the glycine-carbonate buffer. This will also increase the pH, enhancing the fluorescence of the product.

-

Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Prepare a standard curve using known concentrations of 4-MU to quantify the amount of product generated.

-

Calculate the α-galactosidase A activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Conclusion

This compound is a vital component of cell membranes, playing a dual role in cellular physiology and pathology. Its enrichment in lipid rafts positions it as a key player in modulating signal transduction events at the cell surface. The pathological accumulation of this glycosphingolipid in Fabry disease and its exploitation as a receptor by bacterial toxins highlight its clinical relevance. A thorough understanding of its biophysical properties, metabolism, and signaling functions is crucial for the development of novel therapeutic strategies for associated diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate biology of this compound and its impact on human health. Continued research in this area holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of debilitating conditions.

References

- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]

- 3. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of globotriaosylceramide tail saturation level on bilayer phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

physical and chemical properties of N-TRicosanoyl ceramide trihexoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide (Gb3), is a glycosphingolipid of significant interest in biomedical research. Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1] This particular variant, featuring a C23:0 fatty acid chain, belongs to the globoseries of glycosphingolipids. An accumulation of ceramide trihexosides is characteristic of Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[2] The tricosanoyl acyl chain's length and saturation level are thought to influence the biophysical properties of the cell membrane and may modulate specific biological activities.[3][4] This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological relevance of this compound.

Core Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are fundamental to its behavior in biological systems and analytical procedures.

| Property | Value | Source |

| Synonyms | N-C23:0-Ceramide trihexoside, N-Tricosanoyl globotriaosylceramide, C23 Globotriaosylceramide (d18:1/23:0) | [5][6] |

| Molecular Formula | C₅₉H₁₁₁NO₁₈ | [5][6] |

| Molecular Weight | 1122 g/mol | [5][6] |

| CAS Number | 536745-84-3 | [2] |

| Appearance | Solid | [5][6] |

| Purity | >98% by TLC | [5][6] |

| Melting Point | 130-139 °C | [5][6] |

| Solubility | Soluble in DMSO, hot methanol, and chloroform/methanol (2:1) | [5][6] |

| Storage | -20°C | [5][6] |

Signaling Pathways

Ceramide trihexosides, including the N-tricosanoyl variant, are primarily located in the outer leaflet of the plasma membrane, where they contribute to the formation of lipid rafts. These microdomains are critical for the spatial organization of signaling proteins. The biosynthesis of globotriaosylceramide occurs in the Golgi apparatus, and its degradation takes place in the lysosomes.

Biosynthesis and Degradation of Globotriaosylceramide (Gb3)

Caption: Biosynthesis of this compound and its lysosomal degradation pathway.

Experimental Protocols

Accurate analysis of this compound is crucial for research and diagnostic purposes. The following are detailed methodologies for its extraction and analysis.

Lipid Extraction from Plasma

This protocol outlines the extraction of total lipids, including glycosphingolipids, from plasma samples.

Caption: Workflow for the extraction of lipids from plasma samples.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and qualitative analysis of glycosphingolipids.

Protocol:

-

Plate Preparation: Use silica (B1680970) gel 60 high-performance TLC plates. If necessary, pre-wash the plates with methanol.[7]

-

Sample Application: Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the TLC plate.

-

Development: Develop the plate in a sealed tank containing a solvent system of chloroform/methanol/water (65:25:4, v/v/v).[2] For better separation, a two-step development can be employed. First, develop in chloroform/methanol (98:2), air dry, and then develop in chloroform/methanol/acetic acid/water (61:33:3:3).[8]

-

Visualization: After development, dry the plate and visualize the separated lipids by spraying with a suitable reagent, such as orcinol/sulfuric acid, and heating.[7] Glycosphingolipids will appear as purple spots.

-

Identification: Compare the retention factor (Rf) of the sample spots with that of a purified this compound standard run on the same plate.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS provides a highly sensitive and quantitative method for the analysis of specific molecular species of ceramide trihexosides.[9][10]

Caption: Workflow for HPLC-MS analysis of ceramide trihexosides.

HPLC Conditions (Example): [9][10]

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with methanol/water (88:12, v/v).

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 435 nm.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: Tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the identity of the lipid species.

Biological and Clinical Significance

The acyl chain length of ceramides (B1148491) has been shown to be a critical determinant of their biological function.[3][4] While specific studies on the N-tricosanoyl (C23:0) variant are less common than for more abundant species like C16:0 or C24:0, its presence in various tissues suggests a defined role. Very-long-chain ceramides are known to be important for the formation of stable and ordered membrane domains.[4]

In the context of Fabry disease, the accumulation of various isoforms of globotriaosylceramide, including those with different acyl chain lengths, contributes to the pathology.[11] The precise role of this compound in the progression of this disease is an area of ongoing research. Furthermore, this molecule serves as a receptor for certain bacterial toxins, such as Shiga toxin, and the specific fatty acid composition of the ceramide can influence toxin binding affinity.[2]

Conclusion

This compound is a biologically important glycosphingolipid with distinct physical and chemical properties. The methodologies outlined in this guide provide a framework for its accurate analysis, which is essential for advancing our understanding of its role in health and disease, particularly in the context of lysosomal storage disorders and host-pathogen interactions. Further research into the specific signaling pathways modulated by this particular ceramide variant will be crucial for elucidating its precise biological functions and its potential as a therapeutic target or biomarker.

References

- 1. Globotriaosylceramide-related biomarkers of fabry disease identified in plasma by high-performance thin-layer chromatography - densitometry- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. The effect of altered sphingolipid acyl chain length on various disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.ist.utl.pt [web.ist.utl.pt]

- 5. superchroma.com.tw [superchroma.com.tw]

- 6. superchroma.com.tw [superchroma.com.tw]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of N-Tricosanoyl Ceramide Trihexoside by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide trihexosides (CTHs), also known as globotriaosylceramides (Gb3), are a class of glycosphingolipids that play significant roles in various cellular processes. The accumulation of these lipids is notably associated with Fabry disease, a rare X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2] Accurate and sensitive quantification of specific CTH molecular species, such as N-Tricosanoyl ceramide trihexoside (C23:0-CTH), in biological matrices is crucial for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2]

Principle of the Method

This method employs a targeted approach for the quantification of this compound. The protocol involves the extraction of lipids from a biological sample, followed by chromatographic separation using liquid chromatography (LC), and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Water, Chloroform, Isopropanol (all LC-MS grade)

-

Reagents: Formic acid, Ammonium formate, Ammonium hydroxide

-

Standards: this compound (analytical standard), N-Heptadecanoyl-ceramide trihexoside (Internal Standard)

-

Sample Collection Tubes: Polypropylene (B1209903) tubes

-

Glass Vials: for LC-MS/MS analysis

Standard and Internal Standard Preparation

Prepare stock solutions of this compound and the internal standard (N-Heptadecanoyl-ceramide trihexoside) in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions by serial dilution to construct a calibration curve. The internal standard working solution should be prepared at a fixed concentration.

Sample Preparation (from Plasma)

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution.

-

Add 500 µL of a pre-cooled extraction solvent mixture of chloroform:methanol:water (2:1:0.3 v/v/v).[1][2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Vortex for 30 seconds and transfer the solution to a glass vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 2 mM Ammonium Formate and 0.2% Formic Acid[1][2] |

| Mobile Phase B | Methanol with 1 mM Ammonium Formate and 0.2% Formic Acid[1][2] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[1] |

| Gradient Elution | Start with a suitable percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. A typical gradient might start at 80% B, increase to 95% B over several minutes, hold, and then return to initial conditions.[1] |

Mass Spectrometry (MS/MS)

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for this compound is its protonated molecule [M+H]⁺. A characteristic product ion for many ceramides (B1148491) and glycosphingolipids results from the fragmentation of the sphingoid base, often yielding a fragment with m/z 264.3.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (C23:0-CTH) | 1144.8 | 264.3 | 100 | 50 |

| N-Heptadecanoyl-ceramide trihexoside (C17:0-CTH, IS) | 1060.7 | 264.4 | 100 | 50 |

Note: The exact precursor ion m/z for C23:0-CTH was calculated based on its chemical formula and the addition of a proton. The product ion and collision energy are based on typical fragmentation patterns for similar molecules.[1][3] These values should be optimized on the specific instrument being used.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards. The concentration of this compound in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Table 1: Quantitative Performance Characteristics (Hypothetical Data)

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery | 85 - 115% |

Note: The values presented in Table 1 are hypothetical and serve as an example of typical performance characteristics for such an assay. Actual performance should be validated in the user's laboratory.

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Simplified biosynthetic pathway of Globotriaosylceramide (Ceramide Trihexoside).

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. This detailed protocol can be adapted and validated by researchers in academic and industrial settings for applications in biomarker discovery, clinical diagnostics, and the development of therapeutic interventions for Fabry disease and other related disorders. The high selectivity of MRM-based quantification ensures reliable data for critical research and development decisions.

References

Application Notes & Protocols: N-Tricosanoyl Ceramide Trihexoside as an Internal Standard in Lipidomics

Introduction

Lipidomics, the large-scale study of cellular lipids, presents significant analytical challenges due to the vast structural diversity and wide dynamic range of lipid species. To achieve accurate and reproducible quantification of lipids by mass spectrometry (MS), the use of internal standards is crucial. An ideal internal standard is a structurally similar but non-endogenous molecule that can be added to a sample at a known concentration at the beginning of the experimental workflow. This allows for the correction of variability introduced during sample preparation, extraction, and analysis.

N-Tricosanoyl-d-erythro-ceramide trihexoside (C23:0-CTH) is an excellent internal standard for the quantification of globotriaosylceramides (Gb3) and other related glycosphingolipids. Its long, odd-numbered acyl chain (C23:0) makes it rare in biological systems, ensuring that its signal does not overlap with endogenous lipid species. This document provides detailed protocols and application data for the use of C23:0-CTH as an internal standard in lipidomics workflows.

Key Properties and Applications

N-Tricosanoyl ceramide trihexoside is a synthetic analog of endogenous ceramide trihexosides. Its key features as an internal standard include:

-

Structural Similarity: It mimics the chromatographic and ionization behavior of endogenous CTH species.

-

Non-Endogenous Nature: The C23:0 acyl chain is not naturally abundant, preventing interference with the measurement of endogenous lipids.

-

Chemical Stability: It is stable throughout the extraction and analysis process.

This internal standard is particularly useful for the quantification of globotriaosylceramide (Gb3), a biomarker for Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. Accurate quantification of Gb3 in plasma and tissues is critical for diagnosis and for monitoring treatment efficacy.

Experimental Workflow

The following diagram outlines the typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

Caption: A typical workflow for lipidomics analysis using an internal standard.

Detailed Experimental Protocols

1. Preparation of Standards and Reagents

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v). Store at -20°C.

-

Working Solution: From the stock solution, prepare a working solution at a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.

-

Extraction Solvents:

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (LC-MS grade)

-

2. Sample Preparation and Lipid Extraction

This protocol is adapted for the extraction of lipids from 100 µL of human plasma.

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To a 2 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the 10 µg/mL this compound working solution.

-

Protein Precipitation and Lipid Extraction:

-

Add 500 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of chloroform, vortex for 1 minute.

-

Add 300 µL of water, vortex for 1 minute.

-

-

Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

-

Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean tube.

-

Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:acetonitrile, 1:1 v/v).

3. LC-MS/MS Analysis

-

Chromatography: